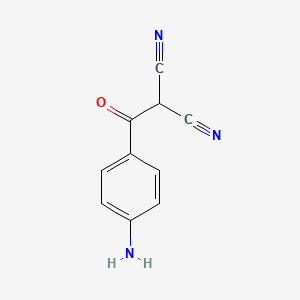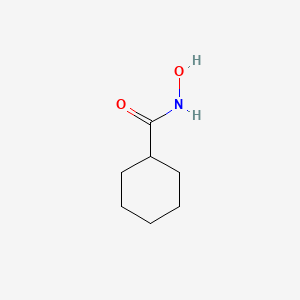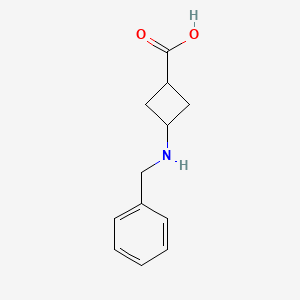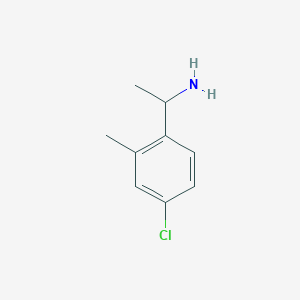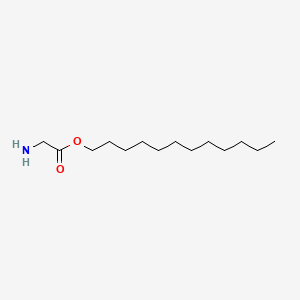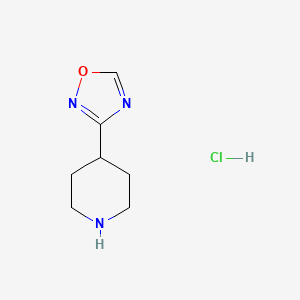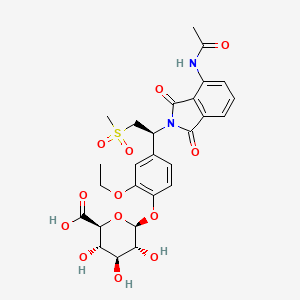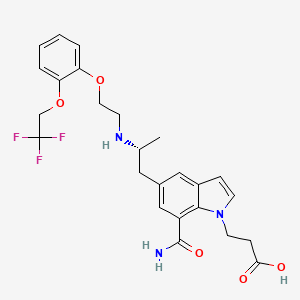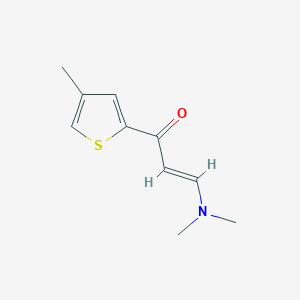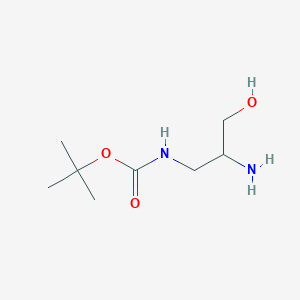
3-(2-Methylphenyl)azetidin-3-ol
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of 3-(2-Methylphenyl)azetidin-3-ol, azetidines in general can be synthesized through various methods. For instance, new azetidine and oxetane amino acid derivatives can be prepared through aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the radical mediated rearrangement of appropriately substituted 3-(2-bromobenzyloxy)azetidin-2-ones .科学的研究の応用
Synthesis and Potential Applications
Synthesis Techniques and Chemical Space Expansion : The compound 3-(2-Methylphenyl)azetidin-3-ol, as part of the azetidine and iminosugar families, has been synthesized from D-glucose derivatives, showcasing its potential for diverse chemical space exploration. The synthesis involves an intramolecular Mitsunobu reaction, indicating its utility in glycosidase inhibitory activities, particularly against amyloglucosidase from Aspergillus niger (Lawande et al., 2015). This highlights its relevance in drug design and discovery, especially in the development of new motifs for pharmaceutical applications.
Anticancer and Antitubercular Activities : Azetidin-2-one derivatives have shown promise in anticancer and antitubercular activities. For instance, certain azetidin-2-one compounds demonstrated significant cytotoxic activity in cancer cell lines and inhibited the polymerization of isolated tubulin, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016). Similarly, novel azetidin-2-one analogues were synthesized and exhibited in vitro antitubercular activity against Mycobacterium tuberculosis, suggesting their utility in designing new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Neuroprotective Agent Development : A specific azetidin-3-ol derivative, T-817MA, has been studied for its neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice, a model for Parkinson's disease. This compound showed potential in inhibiting oxidative stress and nitric oxide-induced neurotoxicity, providing a basis for future research into treatments for neurodegenerative disorders (Kawasaki et al., 2008).
Antibacterial and Antifungal Derivatives : Azetidin-2-one derivatives have been evaluated for their antimicrobial properties, with several compounds showing activity against a range of bacterial and fungal strains. This underscores their potential in developing novel antimicrobial agents that can address the growing concern of drug-resistant pathogens (Patel & Patel, 2017).
Synthesis Optimization for Industrial Applications : The optimized synthesis of 1-benzylazetidin-3-ol, an important intermediate for substituted azetidine, emphasizes the practical aspects of azetidine derivatives in industrial processes. This optimized synthesis process highlights the compound's significance in the economical production of azetidin-3-ol hydrochloride, used in various pharmaceutical applications (Reddy et al., 2011).
特性
IUPAC Name |
3-(2-methylphenyl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOTKUTFXJJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


